molecular formula C16H14N2O2S2 B2356241 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime) CAS No. 866008-38-0

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)

Cat. No.: B2356241
CAS No.: 866008-38-0
M. Wt: 330.42
InChI Key: SCVLSUXYUWLYKX-GHRIWEEISA-N
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Description

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime) is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Angular Isoindole Diones

    The reaction of secondary aminothieno pyridine carboxamides with ortho-formylbenzoic acid produces angular isoindole diones, which have been studied through X-ray structural analysis and dynamic NMR to understand their molecular characteristics (Vasilin et al., 2015).

  • Development of Thieno Azocino Isoindole Diones

    A synthesis pathway for thieno azocino isoindole diones from N-thienylethylphthalimides has been established, which includes a Wittig reaction followed by a Friedel-Crafts cyclization (Othman et al., 1998).

  • Synthesis of Pyrazolo-Thiazolyl Alkoxy Isoindole Diones

    A cyclisation reaction involving thiourea and chloroacetic acid has been developed to synthesize pyrazolo-thiazolyl alkoxy isoindole diones, which have been analyzed for their structural properties and potential antibacterial activities (Jat et al., 2006).

  • Novel Chromophores from Diketopyrrolopyrroles

    Diketopyrrolopyrroles with thienyl, furyl, and benzofuryl substituents undergo skeletal rearrangement to form thieno and furo isoindole diones, exhibiting favorable photophysical properties (Vakuliuk et al., 2017).

  • Isoindole-1,3-diones in Synthesis of Thiazole Derivatives

    Novel thiazole derivatives incorporating isoindole-1,3-dione have been synthesized, displaying potent anticancer activities (Gomha et al., 2017).

Optoelectronic Applications

  • Optoelectronic Properties Tailoring

    The optoelectronic properties of thieno based homopolymers have been tailored via altering electron acceptor moieties, leading to potential applications in photovoltaics and electronics (Goker et al., 2020).

  • Novel Sensitizers for Solar Cells

    New D-π-A sensitizers incorporating thieno isoindole dione structures have been synthesized and tested in dye-sensitized solar cells, achieving promising power conversion efficiencies (Li et al., 2013).

Properties

IUPAC Name

(8Z)-8-methoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-17-13-9-22-16-11-5-3-2-4-10(11)15(19)18(16)8-14-12(13)6-7-21-14/h2-7,16H,8-9H2,1H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLSUXYUWLYKX-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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